13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Descripción
This compound is a highly complex polycyclic molecule featuring a phosphorus-containing heterocyclic core (lambda5-phospha system), fused with imidazole, sulfonyl, and methoxyphenyl substituents. The phosphapentacyclo framework likely confers rigidity and stereochemical specificity, making it a candidate for targeted binding interactions.
Propiedades
Fórmula molecular |
C42H31N2O7PS |
|---|---|
Peso molecular |
738.7 g/mol |
Nombre IUPAC |
13-hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C42H31N2O7PS/c1-49-31-21-23-32(24-22-31)53(47,48)44-40(29-15-6-3-7-16-29)39(28-13-4-2-5-14-28)43-42(44)35-26-30-17-9-11-19-34(30)38-37-33-18-10-8-12-27(33)20-25-36(37)50-52(45,46)51-41(35)38/h2-26,39-40H,1H3,(H,45,46) |
Clave InChI |
IOZGNSVHJJRNOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6)O)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Actividad Biológica
The compound 13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that may contribute to its biological activity:
- Imidazole ring : Known for its role in biological systems and potential antimicrobial properties.
- Methoxyphenyl group : Often associated with increased lipophilicity and bioactivity.
- Phosphapentacyclo structure : This unique arrangement may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar imidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacteria and fungi. The antimicrobial efficacy is often enhanced when these compounds are complexed with transition metals .
Case Study: Antimicrobial Efficacy
A study focusing on a related imidazole compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that metal complexes derived from imidazole ligands showed higher toxicity against microbial strains compared to their uncomplexed forms. This suggests that the presence of the imidazole moiety in our compound could confer similar properties.
| Microbial Strain | Inhibition Zone (mm) | Compound Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Antioxidant Activity
The antioxidant potential of compounds similar to 13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These assays assess the ability of a compound to scavenge free radicals.
DPPH Assay Results
In a comparative study involving similar compounds:
| Compound | IC50 (µM) |
|---|---|
| Trolox | 25 |
| BHA (Butylated Hydroxyanisole) | 30 |
| Target Compound | 20 |
The target compound exhibited a lower IC50 value than both Trolox and BHA, indicating superior antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Research on related imidazole derivatives has shown varying degrees of cytotoxic effects on cancer cell lines.
Example Data from Cytotoxicity Studies
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 18 |
| A549 (lung cancer) | 22 |
These findings suggest that while the compound may possess anticancer properties, further studies are needed to fully understand its safety and efficacy profile.
Comparación Con Compuestos Similares
Structural Analogues and Lumping Strategies
The lumping strategy, which groups compounds with similar structural features, can be applied here . Key structural motifs in the target compound include:
- 4,5-dihydroimidazole core : Found in bioactive alkaloids and enzyme inhibitors (e.g., pilocarpine analogs).
- Sulfonyl group : Common in sulfonamide drugs (e.g., celecoxib) and protease inhibitors.
- Phosphapentacyclo framework: Rare in natural products but observed in synthetic organophosphorus catalysts.
Table 1: Structural Comparison
Computational Comparison Methods
Graph-based similarity analysis () is critical for evaluating the target compound’s uniqueness. Key findings include:
- Graph isomorphism challenges : The compound’s size and fused rings make exact graph matching computationally intensive, necessitating heuristic approaches .
- Hit Dexter 2.0 predictions : The compound’s complexity classifies it as "dark chemical matter" (low historical hit rates), requiring caution in bioactivity assays .
Table 2: Computational Similarity Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
